

# europium iodide electronic band structure calculation

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## Compound of Interest

Compound Name: *Europium iodide*

Cat. No.: *B1346945*

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An In-depth Technical Guide to the Electronic Band Structure Calculation of **Europium Iodide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the electronic band structure of **europium iodide** ( $\text{EuI}_2$ ). It is intended for researchers and professionals seeking a detailed understanding of the material's electronic properties, which are crucial for applications in areas such as scintillators, magnetic semiconductors, and potentially as imaging agents.

## Introduction to Europium Iodide

Europium (II) iodide ( $\text{EuI}_2$ ) is an inorganic compound that has garnered interest due to the unique properties conferred by the divalent europium ion ( $\text{Eu}^{2+}$ ). The electronic configuration of  $\text{Eu}^{2+}$  is  $[\text{Xe}]4f^7$ , resulting in a half-filled 4f shell. This leads to a large magnetic moment and distinct electronic and optical properties. Understanding the electronic band structure of  $\text{EuI}_2$  is fundamental to harnessing these properties for technological applications.

## Crystal Structure of Europium Iodide

**Europium iodide** is known to exist in at least two polymorphs, a monoclinic and an orthorhombic phase. The ground state structure is believed to be the orthorhombic phase.

- Orthorhombic Phase: This low-temperature phase crystallizes in the Pnma space group.[1] [2] Total-energy density-functional calculations using the generalized gradient approximation (GGA) suggest this to be the ground-state structure.[1]
- Monoclinic Phase: The Materials Project database lists a monoclinic phase with the space group P2<sub>1</sub>/c.[3][4]

A summary of the crystallographic data for these phases is presented in Table 1.

Table 1: Crystallographic Data for **Europium Iodide** Polymorphs

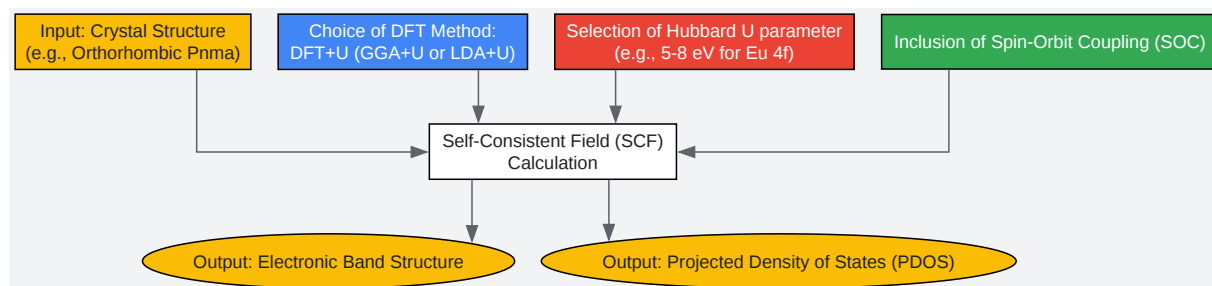
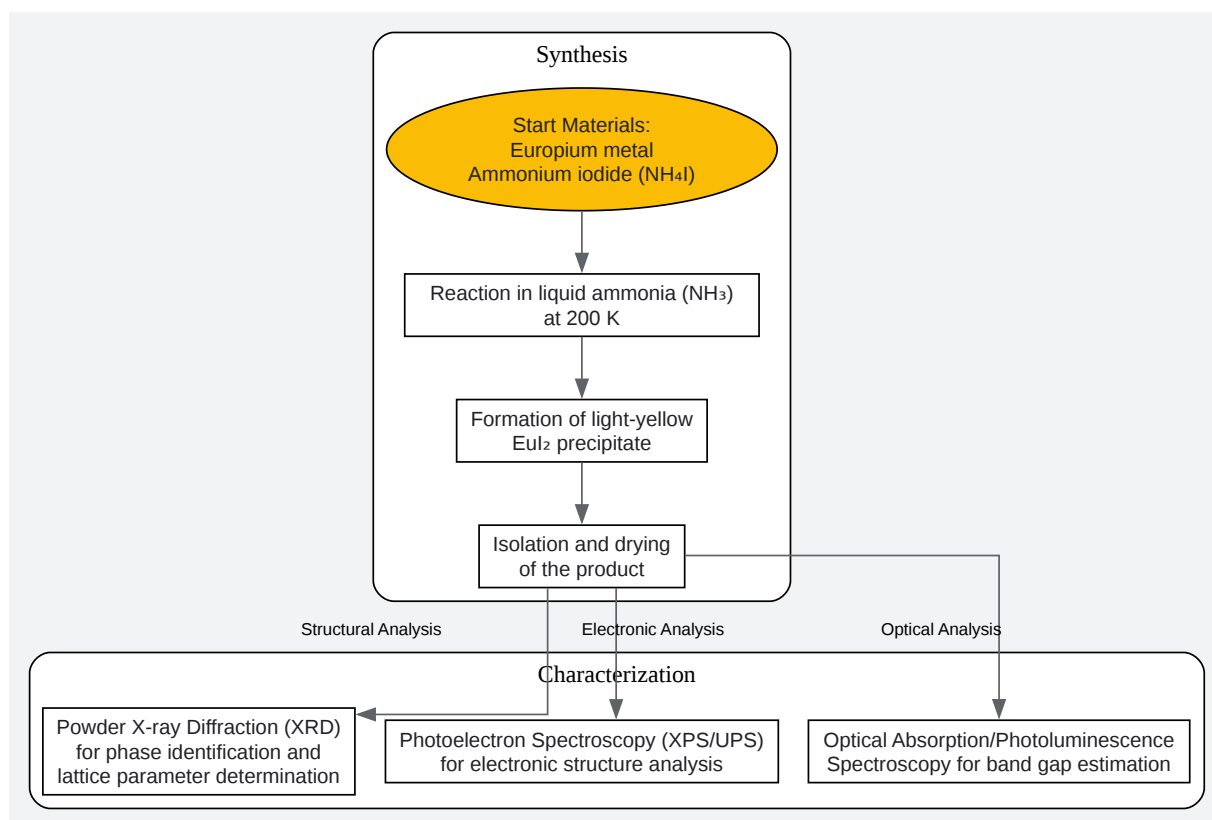
Property	Orthorhombic (Pnma)[2]	Monoclinic (P2 <sub>1</sub> /c)[3]
Space Group	Pnma (No. 62)	P2 <sub>1</sub> /c (No. 14)
Lattice Parameters	a = 12.328(2) Å	a = 7.71 Å
b = 4.920(1) Å	b = 8.25 Å	
c = 8.384(1) Å	c = 7.95 Å	
α = 90°	α = 90°	
β = 90°	β = 98.70°	
γ = 90°	γ = 90°	
Volume	508.5 Å <sup>3</sup>	500.28 Å <sup>3</sup>
Crystal System	Orthorhombic	Monoclinic

## Experimental Protocols

### Synthesis of Single-Crystal Europium Iodide (Orthorhombic Phase)

High-quality single crystals are essential for accurate experimental determination of electronic properties. The following protocol is based on the synthesis of the low-temperature orthorhombic phase of EuI<sub>2</sub>. [1][2]

Workflow for Synthesis and Characterization of EuI<sub>2</sub>



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## References

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